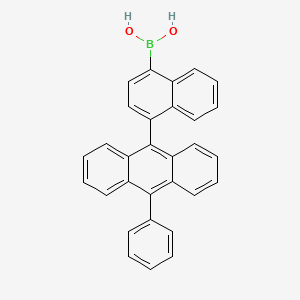
(4-(10-Phenylanthracen-9-yl)naphthalen-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid: is a boronic acid derivative characterized by its complex aromatic structure. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is a light yellow solid at room temperature and exhibits good solubility in common organic solvents like methanol and ethanol, but poor solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl halides.
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of boronates or boranes under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K₂CO₃), organic solvent (e.g., toluene), inert atmosphere.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Reduction: Boronates or boranes.
Aplicaciones Científicas De Investigación
Chemistry: B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid is widely used in organic synthesis, particularly in the formation of complex aromatic compounds through Suzuki-Miyaura coupling reactions. It serves as a key intermediate in the synthesis of various pharmaceuticals and organic materials .
Biology and Medicine: In biological research, this compound is used to develop fluorescent probes and sensors due to its unique photophysical properties. It is also explored for its potential in drug delivery systems and as a building block for bioactive molecules .
Industry: In the industrial sector, B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of advanced materials .
Mecanismo De Acción
The mechanism of action of B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The organoboron compound transfers its aryl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
- B-[10-[4-(1-naphthalenyl)phenyl]-9-anthracenyl]boronic acid
- B-(10-phenyl-9-anthracenyl)boronic acid
- B-[4-(9-anthracenyl)phenyl]boronic acid
Uniqueness: B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid stands out due to its specific structural arrangement, which imparts unique photophysical properties and reactivity. Its ability to participate in Suzuki-Miyaura coupling with high efficiency and selectivity makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C30H21BO2 |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
[4-(10-phenylanthracen-9-yl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C30H21BO2/c32-31(33)28-19-18-27(21-12-4-5-13-22(21)28)30-25-16-8-6-14-23(25)29(20-10-2-1-3-11-20)24-15-7-9-17-26(24)30/h1-19,32-33H |
Clave InChI |
GIEPZYQSXYELBF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C2=CC=CC=C12)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC=C6)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


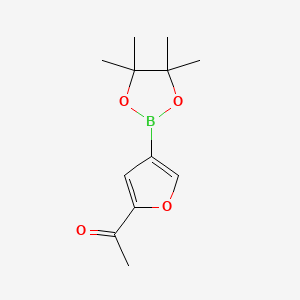
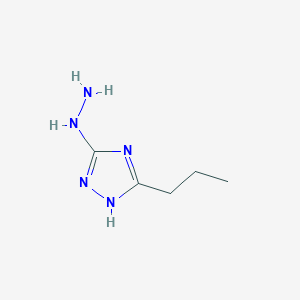
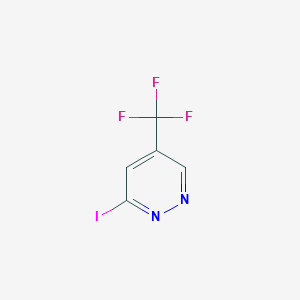
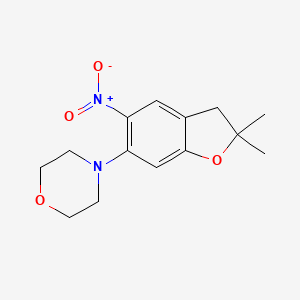
![1-(2,3-dihydro-3,3-dimethylfuro[3,2-b]pyridin-5-yl)Ethanone](/img/structure/B13922525.png)
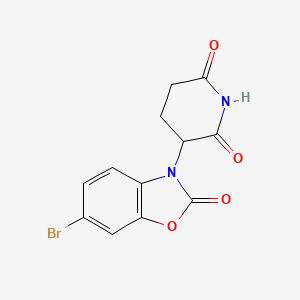
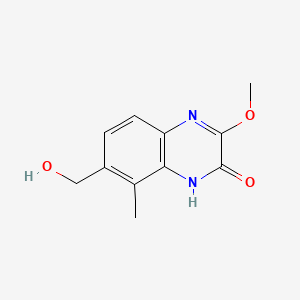
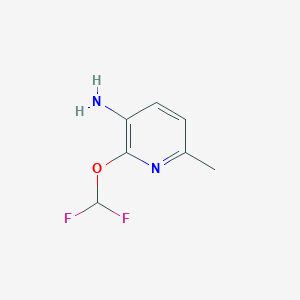
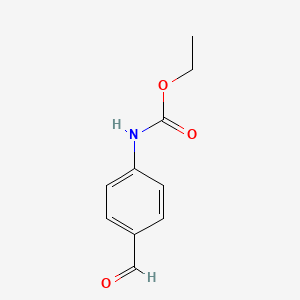
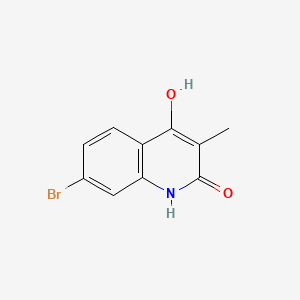
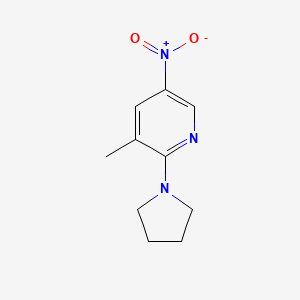
![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
![tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13922563.png)
![Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate](/img/structure/B13922570.png)
